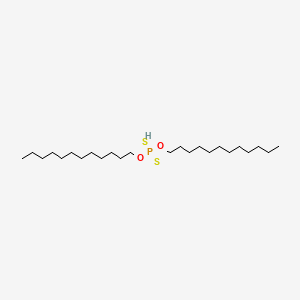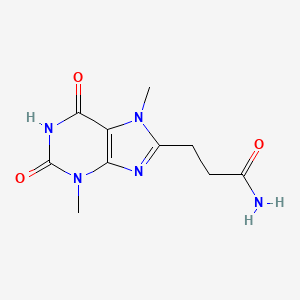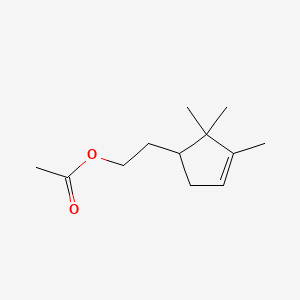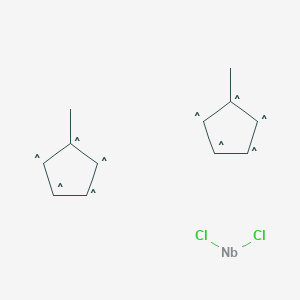![molecular formula C26H28N10O6 B13756531 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” typically involves multi-step organic reactions. The process may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the triazole moiety via azide-alkyne cycloaddition.
- Functionalization of the phenyl ring with methoxy and nitro groups.
- Coupling reactions to attach the pyrrolidinyl and carboxamide groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers for enhanced properties.
Mecanismo De Acción
The mechanism of action of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Triazole Derivatives: Compounds with similar triazole structures.
Oxadiazole Compounds: Compounds containing the oxadiazole ring.
Phenyl Derivatives: Compounds with similar phenyl ring substitutions.
Uniqueness
The uniqueness of “3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C26H28N10O6 |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H28N10O6/c1-16-11-19(6-7-21(16)36(38)39)41-15-18-12-17(5-8-22(18)40-2)13-28-30-26(37)23-20(14-34-9-3-4-10-34)29-33-35(23)25-24(27)31-42-32-25/h5-8,11-13H,3-4,9-10,14-15H2,1-2H3,(H2,27,31)(H,30,37)/b28-13+ |
Clave InChI |
KNPOSOMMTJDUSZ-XODNFHPESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


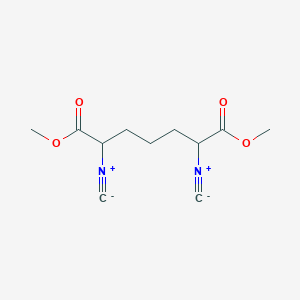
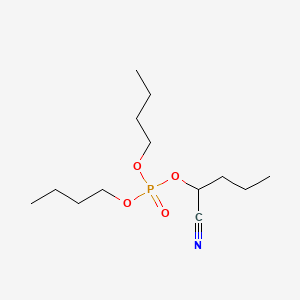
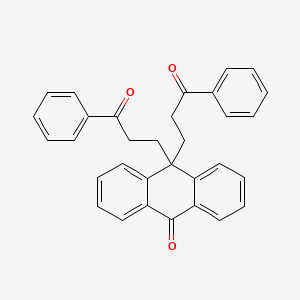
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
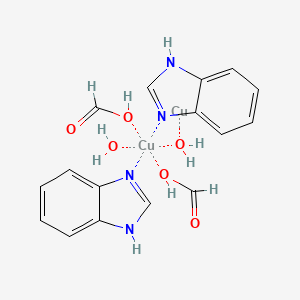
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)


